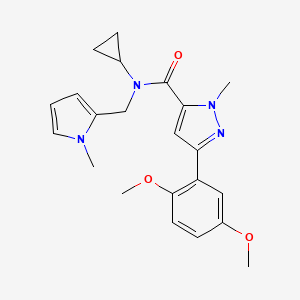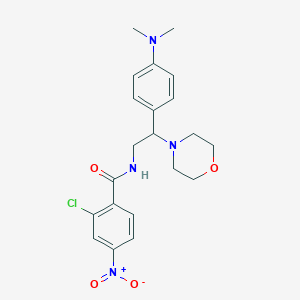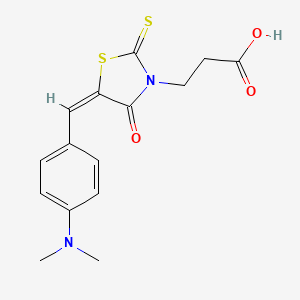
N-cyclopropyl-3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cyclopropyl-3-(2,5-dimethoxyphenyl)-1-methyl-N-((1-methyl-1H-pyrrol-2-yl)methyl)-1H-pyrazole-5-carboxamide is a useful research compound. Its molecular formula is C22H26N4O3 and its molecular weight is 394.475. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Receptor Affinity
The study by J. Shim et al. (2002) focuses on the molecular interaction of a related antagonist with the CB1 cannabinoid receptor, providing insights into the structural and conformational analysis important for understanding receptor-ligand interactions. This research is pivotal for developing drugs targeting cannabinoid receptors, with potential applications in treating various neurological conditions (Shim et al., 2002).
Crystal Structure and Synthesis
M. Prabhuswamy et al. (2016) highlight the importance of crystal structure determination in drug development. By analyzing the crystal structure of a similar compound, researchers can gain valuable insights into the molecular arrangement, stability, and potential interactions of drug molecules (Prabhuswamy et al., 2016).
Heterocyclization Reactions
Research by R. Rudenko et al. (2011) explores heterocyclization reactions involving derivatives of 5-aminopyrazoles, demonstrating the chemical versatility and potential for synthesizing novel compounds with therapeutic value. These findings are crucial for the design of new drugs with improved efficacy and safety profiles (Rudenko et al., 2011).
DNA Recognition and Gene Expression Control
The study by Sameer Chavda et al. (2010) discusses the design and synthesis of polyamides based on N-methylpyrrole and their ability to target specific DNA sequences, offering a method for controlling gene expression. This research is particularly relevant for developing gene therapy strategies and understanding the molecular basis of diseases (Chavda et al., 2010).
Synthesis and Cytotoxicity
Ashraf S. Hassan et al. (2014) and A. Rahmouni et al. (2016) provide examples of how novel pyrazole derivatives can be synthesized and evaluated for their cytotoxic activity against cancer cells. These studies are instrumental in the ongoing search for more effective and less toxic cancer treatments (Hassan et al., 2014); (Rahmouni et al., 2016).
Eigenschaften
IUPAC Name |
N-cyclopropyl-5-(2,5-dimethoxyphenyl)-2-methyl-N-[(1-methylpyrrol-2-yl)methyl]pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3/c1-24-11-5-6-16(24)14-26(15-7-8-15)22(27)20-13-19(23-25(20)2)18-12-17(28-3)9-10-21(18)29-4/h5-6,9-13,15H,7-8,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEKRTAZWWLDCJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1CN(C2CC2)C(=O)C3=CC(=NN3C)C4=C(C=CC(=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((1-(3-(diethylamino)propyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2593413.png)

![Methyl 2-[4-(tert-butoxycarbonylamino)piperidin-1-yl]methylbenzoate](/img/structure/B2593415.png)
![[(3S,4R)-rel-3-Fluoropiperidin-4-yl]methanol](/img/structure/B2593416.png)
![Methyl 5-(chloromethyl)-7-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2593417.png)




![2-{[1-(Cyclohex-3-ene-1-carbonyl)piperidin-4-yl]methoxy}-6-(trifluoromethyl)pyridine](/img/structure/B2593426.png)


![3-cyclopentyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B2593430.png)
